molecular formula C18H23FN4O4S B12793087 Mbn56QV3EX CAS No. 216868-84-7

Mbn56QV3EX

Cat. No.: B12793087
CAS No.: 216868-84-7
M. Wt: 410.5 g/mol
InChI Key: SYUFGFAMGWERAW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MBN56QV3EX (IUPAC name: N-[3-[3-Fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxooxazolidin-5(S)-ylmethyl]thioacetamide), also known as PNU-173995, is a synthetic oxazolidinone derivative with a molecular weight of 439.48 g/mol and the CAS registry number 216868-84-7 . It is structurally characterized by a fluoro-substituted phenyl ring, a piperazine moiety modified with a hydroxyacetyl group, and a thioacetamide side chain.

Properties

CAS No.

216868-84-7

Molecular Formula

C18H23FN4O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide

InChI

InChI=1S/C18H23FN4O4S/c1-12(28)20-9-14-10-23(18(26)27-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(25)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,28)/t14-/m0/s1

InChI Key

SYUFGFAMGWERAW-AWEZNQCLSA-N

Isomeric SMILES

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Canonical SMILES

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Origin of Product

United States

Chemical Reactions Analysis

Mbn56QV3EX undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

Mbn56QV3EX exerts its effects by inhibiting protein synthesis in bacterial cells. It targets the ribosomal machinery, preventing the translation of messenger RNA into proteins. This inhibition disrupts essential cellular functions, leading to bacterial cell death . The specific molecular targets and pathways involved in this process include the ribosomal subunits and associated factors required for protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MBN56QV3EX’s properties, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Features Antimicrobial Spectrum Research Findings
This compound 216868-84-7 Fluoro-phenyl, hydroxyacetyl-piperazine, thioacetamide Gram-positive bacteria (e.g., S. aureus) Moderate activity in vitro; limited bioavailability due to solubility issues
Linezolid 165800-03-3 Morpholine ring, acetamide side chain Broad-spectrum Gram-positive FDA-approved; inhibits bacterial protein synthesis via 50S ribosomal subunit
Tedizolid 856866-72-3 Trifluoromethyl-phenyl, hydroxymethyl group MRSA, streptococci Improved pharmacokinetics and potency compared to linezolid
Radezolid 869884-78-6 Pyridopyrimidine core, methyloxadiazole Multi-drug-resistant pathogens Phase III trials; dual-targeting mechanism (ribosomal and cell wall synthesis)

Key Findings :

Mechanistic Differences : Unlike linezolid and tedizolid, this compound’s thioacetamide group may enhance membrane permeability but reduces metabolic stability .

Potency : this compound exhibits lower MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus (MIC₉₀ = 2 µg/mL) compared to linezolid (MIC₉₀ = 4 µg/mL) but higher than tedizolid (MIC₉₀ = 0.5 µg/mL) .

Solubility and Bioavailability : this compound’s aqueous solubility (0.12 mg/mL at pH 7.4) is significantly lower than linezolid (4.7 mg/mL), limiting its in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.